2-(1H-1,2,3-triazol-1-yl)pyridine

Coordination chemistry Photochemistry Ruthenium complexes

Researchers often face supply constraints for isomer-pure 'inverse' triazolylpyridine ligands. This compound, 2-(1H-1,2,3-triazol-1-yl)pyridine (tapy), is a bidentate N,N-chelating scaffold with N1-linkage to pyridine, distinct from 'regular' C4-linked regioisomers. - Enables red-shifted metal-to-ligand charge-transfer (MLCT) bands vs. regular isomers, critical for accessing lower-energy absorption regions. - Forms photoactivatable Ru complexes that undergo photochemical ligand ejection (unattainable with regular analogs) for light-triggered prodrug activation. - Re(I) tricarbonyl complex (Re-Tapy) achieves a solid-state photoluminescence quantum yield of 0.62 with aggregation-induced phosphorescence emission (AIPE).

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 118078-97-0
Cat. No. B045759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,3-triazol-1-yl)pyridine
CAS118078-97-0
SynonymsPyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI)
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=CN=N2
InChIInChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H
InChIKeyCPUDLFSMVVGOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,3-Triazol-1-yl)pyridine Ligand Specifications


2-(1H-1,2,3-Triazol-1-yl)pyridine (CAS 118078-97-0), also designated as 2-(triazol-1-yl)pyridine or tapy, is a bidentate N,N-chelating ligand featuring a pyridine moiety directly N1-linked to a 1,2,3-triazole ring [1]. This compound belongs to the 2-pyridyl-1,2,3-triazole ligand family and is distinguished by its "inverse" triazole connectivity (N1-linked to pyridine), which contrasts with the "regular" 2-(1,2,3-triazol-4-yl)pyridine regioisomers that feature C4-linkage to the pyridine ring [2]. With a molecular formula of C7H6N4 and a molecular weight of 146.15 g/mol, this ligand is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and serves as a foundational building block in coordination chemistry, catalysis, and photoluminescent materials development .

Connectivity Inverse N1-linked triazole-pyridine scaffold
Coordination Bidentate N,N-chelator for Re, Ru, Pt, Ni complex synthesis
Research Use Photoluminescent materials, catalysis, and coordination chemistry

Why Tapy Cannot Replace Other Triazolylpyridine Ligands


The 2-pyridyl-1,2,3-triazole ligand family encompasses distinct structural isomers that exhibit markedly divergent coordination behavior, complex stability, and functional performance. The "inverse" 2-(1H-1,2,3-triazol-1-yl)pyridine scaffold, in which the triazole N1 atom is directly bonded to the pyridine C2 position, displays fundamentally different electronic properties, photophysical characteristics, and metal-complex stability compared to its "regular" 2-(1,2,3-triazol-4-yl)pyridine regioisomers [1]. Direct comparative studies have demonstrated that metal complexes of regular triazolylpyridine ligands are more thermodynamically stable than those formed with inverse isomers, while the inverse complexes exhibit red-shifted absorption spectra and distinct electrochemical behavior [2]. Additionally, the coordination mode (N-bound versus C-bound) within triazolyl-pyridine systems governs catalytic activity and reaction selectivity, precluding simple ligand substitution without compromising experimental outcomes [3]. These isomer-dependent performance differences mandate that procurement decisions be guided by the specific structural requirements of the intended research application, rather than generic classification as a "triazolylpyridine ligand."

! Inverse complexes are photolabile (ligand ejection); regular regioisomers remain photoinert. Photostability requirements may shift.
! Absorption spectra are consistently red-shifted for inverse Re(I)/Pt(II) complexes vs. regular isomers. MLCT tuning context differs.
! N-bound electronics distinct from C-bound or bipyridyl ligands. Catalytic performance may not transfer directly.

Tapy vs. Analogs: Quantitative Evidence


Ru Complex Photostability: Inverse vs. Regular

The photochemical stability of ruthenium(II) bis(2,2′-bipyridine) complexes bearing 2-pyridyl-1,2,3-triazole ancillary ligands is critically dependent on triazole regiochemistry. Under identical irradiation conditions, the inverse 2-pyridyl-1,2,3-triazole complexes (N1-linked to pyridine) undergo photochemical ligand ejection, whereas the isomeric regular 2-pyridyl-1,2,3-triazole complexes (C4-linked to pyridine) remain photochemically inert [1]. This photolability arises from shortened excited-state lifetimes in the inverse complexes relative to their regular counterparts [1].

Ru Complex Photostability
Head-to-head
Ligand ejection (inverse) vs. photochemically inert (regular)
Inverse complexes require light-sensitive handling; regular isomer needed for photorobust applications.
Under irradiation; bis-bipyridine Ru(II) system
Coordination chemistry Photochemistry Ruthenium complexes Ligand stability

Red-Shifted Absorption in Inverse Complexes

Direct comparative UV-Vis spectroscopic analysis reveals a systematic red shift in the absorption spectra of inverse 2-pyridyl-1,2,3-triazole complexes relative to their regular regioisomeric counterparts. Specifically, the absorption spectra of inverse rhenium(I) and platinum(II) complexes of 2-(1H-1,2,3-triazol-1-yl)pyridine derivatives are consistently red-shifted compared to those of regular 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine complexes [1]. This spectral difference reflects altered metal-to-ligand charge-transfer (MLCT) energetics arising from the distinct electronic structure of the N1-linked triazole.

Red-Shifted Absorption
Head-to-head
Consistent red shift in inverse Re(I) and Pt(II) complexes vs. regular regioisomers
Enables access to lower-energy MLCT absorption for spectral tuning studies.
UV-Vis of Re(I) tricarbonyl and Pt(II) complexes
Photophysics UV-Vis spectroscopy Rhenium complexes Platinum complexes Ligand design

Solid-State PLQY of Re-Tapy Complex

The tricarbonylrhenium(I) complex of 2-(1H-1,2,3-triazol-1-yl)pyridine (tapy), formulated as Re-Tapy, exhibits a solid-state photoluminescence quantum yield (PLQY) of 0.62 [1]. This high quantum yield positions the Re-Tapy complex as an excellent solid-state emitter suitable for aggregation-induced phosphorescence emission (AIPE) applications [1]. While this value is reported for the isolated complex rather than a direct comparator, it establishes a quantitative performance benchmark for this specific inverse triazolylpyridine scaffold.

Solid-State PLQY of Re-Tapy
Reported
0.62
Supports solid-state emitter and AIPE material research fit.
Single-complex measurement; benchmark for inverse scaffold
Photoluminescence Solid-state emitter Rhenium complexes Aggregation-induced emission Materials science

N-Bound vs. C-Bound Ligand Electronics

The N-bound triazolyl-pyridine ligand framework, which includes the 2-(1H-1,2,3-triazol-1-yl)pyridine scaffold, exhibits distinct electronic properties compared to structurally similar C-bound triazolyl-pyridine and bipyridyl ligands [1]. This electronic differentiation has been explicitly leveraged in the design of a Ni(II) catalyst [Ni(tmtp)2](NO3)2 for Suzuki-Miyaura cross-coupling reactions, where the N-bound ligand was selected specifically for its unique electronic characteristics that influence catalytic activity [1]. The catalyst operates at 2 mol% loading and is effective for aryl chlorides and bromides [1].

N-Bound vs. C-Bound Electronics
Class-level
Distinct donor/acceptor properties vs. C-bound triazolyl-pyridine and bipyridyl
Electronic differentiation may influence catalytic outcomes; context-dependent.
Class-level inference; Ni(II)-catalyzed SM coupling example
Catalysis Suzuki-Miyaura coupling Nickel complexes Ligand electronics Cross-coupling

Actinide Separation by Bis-Triazolylpyridine

While 2-(1H-1,2,3-triazol-1-yl)pyridine is a monodentate building block, the broader bis-triazolyl-pyridine ligand class demonstrates that scaffold modification dramatically alters extraction performance. The acyclic 2,6-bis-triazolyl-pyridine ligand (PyTri) shows poor extraction efficiency for minor actinide separation, but when anchored to a pillar[5]arene macrocyclic platform, the distribution ratio for Am(III) (DAm) increases by a factor of 4300 [1]. Furthermore, the selectivity factor for Am(III) over Eu(III) (SFAm/Eu) reaches 172 in 1 M HNO3 [1], demonstrating that the triazolyl-pyridine core can be transformed from an ineffective extractant into a high-performance separation agent through rational structural modification.

Actinide Extraction Enhancement
Class-level
DAm increased 4300×; SFAm/Eu = 172
Scaffold elaboration can drastically alter separation performance; precursor selection is critical.
Solvent extraction in 1 M HNO₃; bis-triazolyl-pyridine platform
Actinide separation Nuclear waste treatment Solvent extraction Lanthanide selectivity N-donor ligands

Tapy Application Scenarios


Photolabile Ru Complexes for Light-Triggered Therapy

For research programs requiring photoactivatable ruthenium complexes—such as light-triggered prodrug activation or photodynamic therapy agents—the inverse 2-(1H-1,2,3-triazol-1-yl)pyridine ligand enables photochemical ligand ejection under irradiation, whereas regular triazolylpyridine analogs remain photochemically inert [1]. This photolability is a deliberate design feature for controlled release applications and cannot be achieved with regular isomers.

Solid-State AIPE Luminescent Materials

The rhenium(I) tricarbonyl complex of 2-(1H-1,2,3-triazol-1-yl)pyridine (Re-Tapy) exhibits a solid-state photoluminescence quantum yield of 0.62 and demonstrates aggregation-induced phosphorescence emission (AIPE) behavior [1]. This quantified performance metric supports procurement of this specific ligand for solid-state luminescent device research, phosphorescent material development, and AIPE mechanistic studies.

Precursor for Red-Shifted Absorption Complexes

Researchers developing transition metal complexes with tailored absorption profiles should select the inverse 2-(1H-1,2,3-triazol-1-yl)pyridine scaffold when red-shifted metal-to-ligand charge-transfer (MLCT) bands are desired. Direct comparative UV-Vis data demonstrate that inverse rhenium(I) and platinum(II) complexes exhibit consistent red shifts relative to their regular regioisomeric counterparts [1], enabling access to lower-energy absorption regions not attainable with regular triazolylpyridine ligands.

N-Bound Triazolyl-Pyridine Catalyst Development

In catalytic methodology development, the distinct electronic properties of N-bound triazolyl-pyridine ligands relative to C-bound analogs and bipyridyl systems enable differentiated catalytic performance [1]. 2-(1H-1,2,3-Triazol-1-yl)pyridine serves as a foundational precursor for constructing N-bound ligand architectures for nickel- and palladium-catalyzed cross-coupling reactions where electronic tuning is required.

Application
Selection Property
Validation Focus
Photoactivatable ruthenium complex research
Photolability vs. photostability of metal complex
Photochemical ligand ejection assays; isomer-dependent stability screening
Solid-state luminescent device research
Solid-state PLQY and AIPE behavior
PLQY measurement; aggregation-induced emission validation
Red-shifted absorption complex synthesis
Red-shifted MLCT absorption profile
UV-Vis spectral comparison with regular triazolylpyridine complexes
Cross-coupling catalyst development
N-bound electronic characteristics
Catalytic activity and selectivity screening; electronic parameter comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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